molecular formula C16H15BrN2O2 B4956473 N-(4-bromophenyl)-N'-(2-phenylethyl)ethanediamide

N-(4-bromophenyl)-N'-(2-phenylethyl)ethanediamide

Cat. No.: B4956473
M. Wt: 347.21 g/mol
InChI Key: KESSYKKBKSLWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-N’-(2-phenylethyl)ethanediamide is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of an ethanediamide backbone with various substituents. The compound’s structure includes a bromophenyl group and a phenylethyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N’-(2-phenylethyl)ethanediamide typically involves the reaction of 4-bromoaniline with 2-phenylethylamine in the presence of ethanediamide. The reaction conditions may include:

  • Solvent: Common solvents such as ethanol or methanol.
  • Temperature: The reaction may be carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N’-(2-phenylethyl)ethanediamide may undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions may yield amines or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group may be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution may result in various substituted derivatives.

Scientific Research Applications

N-(4-bromophenyl)-N’-(2-phenylethyl)ethanediamide may have applications in various fields, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N’-(2-phenylethyl)ethanediamide would depend on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Specific biochemical pathways that the compound may influence.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-(2-phenylethyl)ethanediamide
  • N-(4-fluorophenyl)-N’-(2-phenylethyl)ethanediamide
  • N-(4-methylphenyl)-N’-(2-phenylethyl)ethanediamide

Uniqueness

N-(4-bromophenyl)-N’-(2-phenylethyl)ethanediamide may be unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to similar compounds with different substituents.

Properties

IUPAC Name

N'-(4-bromophenyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c17-13-6-8-14(9-7-13)19-16(21)15(20)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESSYKKBKSLWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.